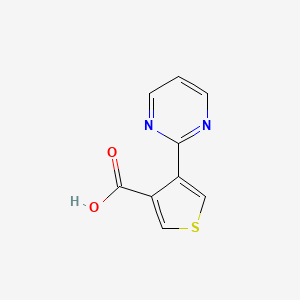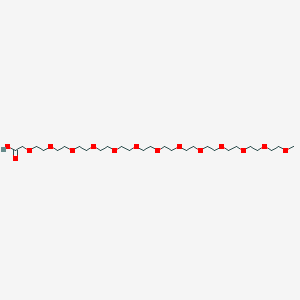
2,5,8,11,14,17,20,23,26,29,32,35,38-Tridecaoxatetracontan-40-oic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,8,11,14,17,20,23,26,29,32,35,38-Tridecaoxatetracontan-40-oic acid is a complex organic compound characterized by its long chain of ether linkages and a terminal carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14,17,20,23,26,29,32,35,38-Tridecaoxatetracontan-40-oic acid typically involves the stepwise addition of ethylene oxide units to a suitable initiator, followed by the introduction of a carboxylic acid group at the terminal position. The reaction conditions often require the use of catalysts such as potassium hydroxide or sodium methoxide to facilitate the polymerization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where ethylene oxide is reacted with a polyol initiator in the presence of a catalyst. The resulting polymer is then subjected to further chemical modifications to introduce the carboxylic acid functionality.
Analyse Chemischer Reaktionen
Types of Reactions
2,5,8,11,14,17,20,23,26,29,32,35,38-Tridecaoxatetracontan-40-oic acid can undergo various chemical reactions, including:
Oxidation: The terminal carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ether linkages can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2,5,8,11,14,17,20,23,26,29,32,35,38-Tridecaoxatetracontan-40-oic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex polymers and materials.
Biology: Investigated for its potential role in drug delivery systems due to its biocompatibility and ability to form micelles.
Medicine: Explored for its use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,5,8,11,14,17,20,23,26,29,32,35,38-Tridecaoxatetracontan-40-oic acid involves its interaction with various molecular targets and pathways. The compound’s long chain and multiple ether linkages allow it to interact with cell membranes, potentially altering their properties and facilitating the delivery of other molecules. The terminal carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5,8,11,14,17,20,23,26,29,32,35-Tridecaoxatetracontan-40-ol: Similar structure but with a terminal alcohol group instead of a carboxylic acid.
2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,83,86,89,92,95,98,101,104,107,110,113,116,119,122,125,128,131,134,137,140,143-Octatetracontaoxapentatetracontahectan-145-ol: A much longer chain compound with similar ether linkages.
Uniqueness
2,5,8,11,14,17,20,23,26,29,32,35,38-Tridecaoxatetracontan-40-oic acid is unique due to its specific chain length and the presence of a terminal carboxylic acid group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with biological membranes or other molecular targets.
Eigenschaften
Molekularformel |
C27H54O15 |
|---|---|
Molekulargewicht |
618.7 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C27H54O15/c1-30-2-3-31-4-5-32-6-7-33-8-9-34-10-11-35-12-13-36-14-15-37-16-17-38-18-19-39-20-21-40-22-23-41-24-25-42-26-27(28)29/h2-26H2,1H3,(H,28,29) |
InChI-Schlüssel |
MOMQLSMKHOFTAJ-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


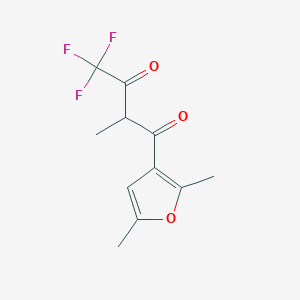
![3-[(4-Chlorophenyl)methylidene]-5-phenyl-furan-2-one](/img/structure/B14011492.png)
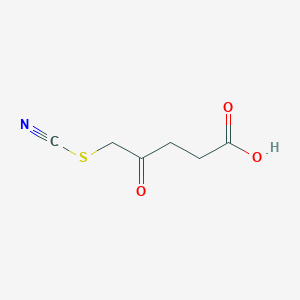
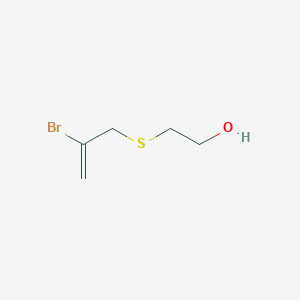
![2-Chloro-3-[3-(2-ethoxyethoxy)propylamino]naphthalene-1,4-dione](/img/structure/B14011499.png)
![N-[2,5-dibromo-3,6-dihydroxy-4-(propanoylamino)phenyl]propanamide](/img/structure/B14011503.png)
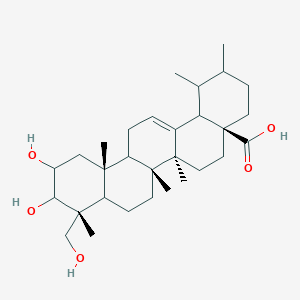
![[1-(Aminomethyl)-3,3-difluorocyclobutyl]methanamine;dihydrochloride](/img/structure/B14011511.png)
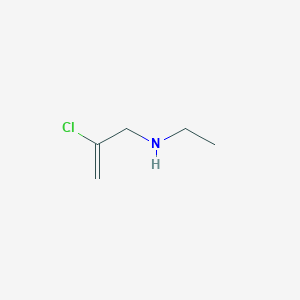
![(5E)-5-[2-(2,4-Dimethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14011548.png)
![3H-Spiro[furo[2,3-C]pyridine-2,4'-piperidine]](/img/structure/B14011562.png)
![Ethyl {[(4-amino-1-methyl-1H-1,2,3-triazol-5-yl)methyl]amino}(oxo)acetate](/img/structure/B14011565.png)
![[(Benzylsulfonyl)(bromo)nitromethyl]benzene](/img/structure/B14011574.png)
